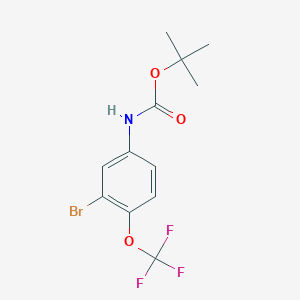

tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate

Description

tert-Butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a bromine atom at position 3 and a trifluoromethoxy (-OCF₃) group at position 3. The tert-butyl carbamate (-NHCO₂tBu) moiety acts as a protective group for amines, commonly utilized in medicinal chemistry and organic synthesis to enhance stability during multi-step reactions . This compound is structurally significant due to the combination of bromine (a halogen with versatile reactivity in cross-coupling reactions) and the trifluoromethoxy group (known for improving lipophilicity and metabolic resistance in drug candidates) .

Properties

IUPAC Name |

tert-butyl N-[3-bromo-4-(trifluoromethoxy)phenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO3/c1-11(2,3)20-10(18)17-7-4-5-9(8(13)6-7)19-12(14,15)16/h4-6H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJMRVGJMJHWTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate typically involves the reaction of 3-bromo-4-(trifluoromethoxy)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.

Major Products: The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Scientific Research Applications

Chemistry: tert-Butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through carbamate linkage. This modification can alter the biological activity and stability of the biomolecules .

Industry: In the industrial sector, tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate involves its ability to form stable carbamate linkages with nucleophiles. This reactivity is primarily due to the electron-withdrawing effects of the trifluoromethoxy group, which makes the carbamate carbon more susceptible to nucleophilic attack. The bromine atom also plays a role in facilitating substitution reactions .

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Key Differences vs. Target Compound |

|---|---|---|---|---|

| tert-Butyl (3-bromo-4-methylphenyl)carbamate | 515813-02-2 | C₁₂H₁₆BrNO₂ | -Br (C3), -CH₃ (C4) | Replaces -OCF₃ with -CH₃; lower lipophilicity |

| tert-Butyl (4-bromophenyl)carbamate | 131818-17-2 | C₁₁H₁₄BrNO₂ | -Br (C4) | Lacks -OCF₃; bromine position alters reactivity |

| tert-Butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate | 1881296-73-6 | C₁₄H₁₉BrFNO₂ | -Br (propyl chain), -F (aromatic) | Aliphatic bromine; fluorine vs. -OCF₃ |

| tert-Butyl 4-(trifluoromethoxy)phenylcarbamate | 220107-35-7 | C₁₂H₁₄F₃NO₃ | -OCF₃ (C4) | Lacks bromine; simpler aromatic substitution |

Key Observations:

Bromine Position and Reactivity :

- The target compound’s bromine at position 3 enables regioselective cross-coupling (e.g., Suzuki-Miyaura reactions), unlike tert-butyl (4-bromophenyl)carbamate (bromine at C4), which may exhibit distinct reactivity patterns .

- In tert-butyl N-[3-bromo-2-(4-fluorophenyl)propyl]carbamate (CAS 1881296-73-6), bromine is on an aliphatic chain, limiting its utility in aromatic coupling reactions .

Trifluoromethoxy vs. The -OCF₃ group in the target compound enhances resistance to oxidative degradation compared to non-fluorinated analogs, a trait critical in drug design .

Hybrid Substituents :

- Compounds like tert-butyl (2-oxo-1-phenyl-2-(4-(3-(trifluoromethoxy)phenyl)piperazin-1-yl)ethyl)carbamate () integrate -OCF₃ into complex scaffolds, demonstrating the group’s versatility in modulating target affinity and solubility .

Physicochemical Properties

- Molecular Weight: The target compound (C₁₂H₁₃BrF₃NO₃; estimated MW ~372.1) is heavier than non-brominated analogs (e.g., CAS 220107-35-7, MW 281.24) due to bromine’s atomic mass .

- Melting Point: Bromine and -OCF₃ likely elevate the melting point relative to non-halogenated carbamates, though exact data are unavailable in the evidence.

Biological Activity

tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate is a synthetic organic compound that exhibits significant biological activity due to its unique structural features, including a trifluoromethoxy group and a bromine atom. This compound has garnered interest in medicinal chemistry for its potential applications in modifying biomolecules and as an intermediate in the synthesis of more complex organic molecules.

- Molecular Formula : C₁₂H₁₃BrF₃NO₃

- Molecular Weight : 356.14 g/mol

The presence of the trifluoromethoxy group enhances the lipophilicity and overall biological activity of the compound, making it relevant in pharmaceutical chemistry.

The biological activity of tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate is primarily attributed to its ability to form stable carbamate linkages with nucleophiles. The electron-withdrawing trifluoromethoxy group increases the susceptibility of the carbamate carbon to nucleophilic attack, facilitating various biochemical interactions. Additionally, the bromine atom contributes to the compound's reactivity, enabling substitution reactions that can modulate enzyme or receptor activities.

Biological Applications

- Modification of Biomolecules : This compound can be utilized to modify peptides and proteins through carbamate linkages, which can significantly alter their biological activity and stability.

- Inhibition Studies : The compound has been studied for its inhibitory effects on certain enzymes, particularly those involved in lipid metabolism, such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These studies suggest that modifications in the molecular structure can lead to varying degrees of selectivity and potency against these targets .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds containing trifluoromethoxy groups. For example, the inclusion of a trifluoromethyl group at specific positions on phenolic rings has been shown to enhance potency for inhibiting serotonin uptake by sixfold compared to non-fluorinated analogs . Such findings underscore the importance of molecular modifications in optimizing biological activity.

Case Study: Inhibition of FAAH and MAGL

A comparative analysis was conducted on various carbamates, including tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate. The study revealed that compounds with specific substituents exhibited improved selectivity for MAGL while maintaining low inhibition levels for other serine hydrolases. For instance, one derivative demonstrated a 40–400-fold selectivity for MAGL without affecting other targets .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between tert-butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate and similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| tert-Butyl (3-bromo-4-(trifluoromethoxy)phenyl)carbamate | C₁₂H₁₃BrF₃NO₃ | Contains both bromine and trifluoromethoxy groups |

| tert-Butyl (2-bromo-4-(trifluoromethoxy)phenyl)carbamate | C₁₂H₁₃BrF₃NO₃ | Different positioning of bromine; similar functionality |

| tert-Butyl (4-trifluoromethylphenyl)carbamate | C₁₂H₁₄F₃NO₂ | Lacks bromine; focuses on trifluoromethyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.